Nitrobenzene-15N

Vue d'ensemble

Description

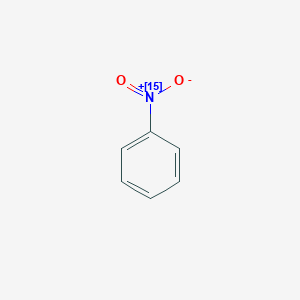

Nitrobenzene-15N is a nitrobenzene molecule where the nitrogen atom is the isotope nitrogen-15. Its chemical formula is C6H5NO2, and it is a colorless to light yellow liquid with a strong aromatic odor. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nitrobenzene-15N can be synthesized by nitrating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid. The process involves heating benzene with the nitrating mixture at around 60°C. The reaction replaces a hydrogen atom in the benzene ring with a nitro group, resulting in this compound. The reaction can be represented as follows:

C6H6+HNO3→C6H5NO2+H2O

Industrial Production Methods

In industrial settings, this compound is produced similarly by nitrating benzene. The process involves using large-scale reactors where benzene is mixed with nitric acid and sulfuric acid under controlled conditions. The reaction mixture is then separated, and the this compound is purified through distillation and other purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Nitrobenzene-15N undergoes various chemical reactions, including reduction, substitution, and oxidation.

Reduction: this compound can be reduced to aniline using reducing agents such as zinc and hydrochloric acid or catalytic hydrogenation.

Substitution: The nitro group in this compound is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. it can undergo substitution reactions at the meta position.

Oxidation: this compound can be oxidized to form compounds such as nitrophenol.

Common Reagents and Conditions

Reduction: Zinc and hydrochloric acid, catalytic hydrogenation with nickel or platinum.

Substitution: Electrophilic reagents under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: Aniline

Substitution: Meta-substituted nitrobenzene derivatives

Oxidation: Nitrophenol

Applications De Recherche Scientifique

Chemical Analysis and Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nitrobenzene-15N is extensively used in NMR spectroscopy to study chemical shifts and coupling constants involving nitrogen. The isotopic substitution allows for precise measurements of the nitrogen chemical shift tensor, which is crucial for understanding molecular interactions and dynamics. For instance, studies have shown that the nitrogen chemical shift anisotropy for nitrosobenzene-15N is significantly different from that of other related compounds, providing insights into molecular structure and behavior under various conditions .

Vibrational Spectroscopy

The vibrational modes of this compound can be analyzed using Raman and Fourier Transform Infrared (FTIR) spectroscopy. These methods help in assigning fundamental vibrational modes and understanding the effects of isotopic substitution on vibrational frequencies. The isotopic shifts observed during these analyses are essential for characterizing the compound's behavior in different environments .

Environmental Research

Nitrogen Cycle Studies

this compound serves as a tracer in studies investigating the nitrogen cycle within terrestrial ecosystems. By applying this isotope, researchers can quantitatively assess nitrogen uptake by plants from various sources, including fertilizers and atmospheric deposition. The use of isotope-ratio mass spectrometry has made it easier to measure the partitioning of nitrogen within ecosystems, thus enhancing our understanding of nutrient cycling and ecosystem health .

Pollution Tracking

The compound is also utilized in environmental monitoring to trace sources of nitrogen pollution. By analyzing the isotopic composition of nitrogen in soil and water samples, scientists can identify anthropogenic contributions to nitrogen levels in ecosystems. This application is significant for developing strategies to mitigate pollution and enhance sustainability practices in agriculture .

Agricultural Applications

Fertilizer Efficiency Studies

this compound has been applied in agricultural research to evaluate fertilizer use efficiency. By determining how much nitrogen crops can assimilate from fertilizers versus atmospheric sources, researchers can optimize fertilizer application rates, leading to cost savings and reduced environmental impact. This application is particularly relevant for staple crops like rice and sugarcane, where maximizing yield while minimizing input costs is crucial for food security .

Soil Management Practices

In addition to fertilizer efficiency, this compound is used to assess integrated soil-water management practices. Through experiments that measure the uptake of this isotope by crops under various soil management conditions, researchers can identify best practices that enhance crop productivity while conserving water resources .

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Chemical Analysis | NMR Spectroscopy | Detailed chemical shift tensors measured |

| Environmental Research | Isotope-Ratio Mass Spectrometry | Tracing nitrogen sources in ecosystems |

| Agricultural Research | Fertilizer Efficiency Studies | Enhanced understanding of nitrogen uptake |

| Soil Management Practices | Integrated Soil-Water Management Assessments | Optimized practices for crop productivity |

Case Studies

-

Agricultural Research in Panama

A seminar conducted at the Agricultural Research Institute of Panama highlighted the use of this compound to improve rice crop yields by optimizing fertilizer use efficiency through isotopic tracing techniques . -

Ecosystem Nitrogen Cycling

A study published in Frontiers in Environmental Science demonstrated how this compound was used to track nitrogen pathways within terrestrial ecosystems, revealing critical insights into nutrient cycling dynamics . -

Chemical Shift Analysis

Research published on the NMR spectral analysis of this compound provided significant findings regarding the anisotropic chemical shifts associated with different molecular conformations, enhancing our understanding of its chemical properties .

Mécanisme D'action

The mechanism of action of nitrobenzene-15N involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biomolecules. The isotopic labeling with nitrogen-15 allows for detailed studies of these interactions using techniques such as NMR spectroscopy.

Comparaison Avec Des Composés Similaires

Nitrobenzene-15N is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:

Nitrobenzene: The non-isotopically labeled version of this compound.

1,3,5-Trinitrobenzene: A compound with three nitro groups, used in explosives and other applications.

Aniline: The reduced form of nitrobenzene, used in the production of dyes and other chemicals.

This compound stands out due to its application in isotopic labeling studies, which provides valuable insights into molecular interactions and pathways.

Activité Biologique

Nitrobenzene-15N is a nitrogen-labeled derivative of nitrobenzene that has garnered attention in various scientific fields, particularly in environmental chemistry and biochemistry. This compound's biological activity is crucial for understanding its interactions in biological systems, its potential toxicity, and its applications in research.

This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, with the nitrogen atom being isotopically labeled with nitrogen-15 (^15N). This labeling allows for enhanced detection and analysis using nuclear magnetic resonance (NMR) techniques.

The synthesis of this compound typically involves nitration of benzene using ^15N-labeled nitric acid. The reaction can be summarized as follows:

Nitrobenzene itself is known to be toxic, causing methemoglobinemia, liver damage, and other adverse effects upon exposure. The biological activity of this compound can be studied to understand its metabolism and transformation in biological systems. Studies have shown that nitroaromatic compounds can undergo enzymatic reduction to form amines, which are often less toxic than their parent compounds.

- Enzymatic Reduction : this compound can be reduced by various enzymes such as nitroreductases (NRs), which facilitate the conversion of nitro groups to amine groups. This process is significant for bioremediation efforts where nitroaromatic pollutants are transformed into less harmful substances .

- Toxicological Studies : Research indicates that this compound retains the toxicological properties of its non-labeled counterpart. In animal studies, exposure has been linked to significant organ toxicity, primarily affecting the liver and kidneys .

Case Studies

A notable study involved the enzymatic reduction of this compound using microbial cultures. The results indicated that specific strains could effectively reduce this compound to aniline, demonstrating the compound's potential for bioremediation applications. The study utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry to analyze the products formed during the reduction process .

NMR Spectroscopy

The use of ^15N NMR spectroscopy has proven invaluable in tracking the metabolic pathways of this compound. Key findings include:

- Chemical Shift Analysis : The ^15N NMR spectra reveal distinct peaks corresponding to different nitrogen environments in the compound and its metabolites, aiding in understanding its metabolic fate in biological systems .

- Product Identification : Various transformation products have been identified through NMR analysis, including amines and azo compounds .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

[oxido(oxo)(15N)(15N)azaniumyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[15N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480611 | |

| Record name | Nitrobenzene-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-79-6 | |

| Record name | Nitrobenzene-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3681-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Nitrobenzene-15N synthesized, and what makes its spectroscopic characteristics important?

A1: this compound serves as a valuable tool in spectroscopic studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. The inclusion of the stable isotope 15N allows researchers to specifically probe the nitrogen atom within the molecule, providing insights into its electronic environment and interactions with neighboring atoms. This is particularly relevant in studies investigating substituent effects on one-bond 15N-13C couplings [].

Q2: How does steric hindrance impact the 15N-13C coupling constants in this compound compared to N,N-dimethylaniline-15N?

A2: Research indicates that steric hindrance plays a significant role in influencing 15N-13C coupling constants []. In this compound, steric inhibition of conjugation has minimal impact on the coupling constant. Conversely, in N,N-dimethylaniline-15N derivatives, the presence of bulky methyl groups attached to the nitrogen atom leads to steric hindrance, significantly reducing the nitrogen lone-pair delocalization. This reduction in delocalization directly impacts the 15N-13C coupling constant, resulting in a measurable decrease in its value [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.